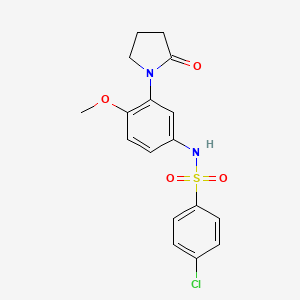

4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

4-Chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the para position and a methoxy group at the 4-position of the aniline ring. Sulfonamides are historically significant as antimicrobial agents, but modern derivatives are explored for diverse pharmacological activities, including receptor antagonism (e.g., 5-HT6 receptors) and enzyme inhibition . The structural complexity of this compound suggests tailored pharmacokinetic properties, such as improved solubility or receptor affinity compared to simpler analogs .

Properties

IUPAC Name |

4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-24-16-9-6-13(11-15(16)20-10-2-3-17(20)21)19-25(22,23)14-7-4-12(18)5-8-14/h4-9,11,19H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQHNQUXZGAIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of 2-oxopyrrolidine, which can be achieved through the cyclization of γ-aminobutyric acid (GABA) or its derivatives under acidic conditions.

Aromatic Substitution: The next step involves the introduction of the 4-methoxy group onto the benzene ring. This can be done via electrophilic aromatic substitution using methoxybenzene and a suitable chlorinating agent like thionyl chloride.

Sulfonamide Formation: The final step is the formation of the sulfonamide linkage. This involves reacting the chlorinated aromatic compound with sulfonamide under basic conditions, typically using a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes:

- Chlorine atom : Enhances biological activity.

- Methoxy group : Modifies solubility and reactivity.

- Pyrrolidine ring : Imparts structural rigidity and potential for interaction with biological targets.

Its molecular formula is , with a molecular weight of approximately 372.88 g/mol.

Pharmacological Applications

-

Anticancer Activity

- Studies have indicated that compounds similar to 4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .

- Antimicrobial Properties

- Anti-inflammatory Effects

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines

- Antimicrobial Testing

- Anti-inflammatory Studies

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with enzyme active sites. The sulfonamide group mimics the natural substrate of the enzyme, binding to the active site and inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Findings

Receptor Affinity and Selectivity :

- The 2-oxopyrrolidin group in the target compound replaces the piperazinyl or methylpiperazinyl groups in SB-258585 and SB-399883. This substitution reduces molecular weight (393.85 vs. 502.35 for SB-258585) and may alter binding kinetics due to differences in hydrogen-bonding capacity and steric bulk .

- Piperazinyl derivatives (e.g., SB-258585) exhibit strong 5-HT6 antagonism (IC₅₀ < 10 nM), while lactam-containing analogs like the target compound may prioritize metabolic stability over potency .

Physicochemical Properties: The methoxy group at the 4-position enhances solubility compared to non-polar substituents (e.g., tert-butyl in flusulfamide) . Crystallographic studies of related sulfonamides (e.g., 4-chloro-N-(3,5-dimethylphenyl)benzenesulfonamide) reveal that substituents influence dihedral angles between the sulfonyl and anilino rings (49.0–61.7°), affecting molecular packing and solubility .

Biological Activity :

- Unlike flusulfamide (a pesticide), the target compound’s 2-oxopyrrolidin group and methoxy substitution suggest CNS-targeted activity, aligning with 5-HT6 antagonists like SB-258585 .

- Diazepane-substituted analogs (e.g., compound 10k) show comparable molecular weights but differ in hydrogen-bonding profiles, as evidenced by IR spectra (e.g., 1161 cm⁻¹ for S=O stretching in 10k vs. 1157 cm⁻¹ in fluoro analogs) .

Contradictions and Uncertainties :

- highlights that azaadamantane fragments improve hypoglycemic activity in sulfonamides like chlorpropamide. However, the 2-oxopyrrolidin group’s role in the target compound remains unverified, necessitating further enzymatic assays .

Biological Activity

The compound 4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and antiviral applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 367.85 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

Research indicates that sulfonamide derivatives can interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival. Specifically, compounds similar to this compound have shown to:

- Inhibit Tubulin Polymerization : This inhibition disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase. This mechanism is particularly relevant in cancer therapy as it can induce apoptosis in rapidly dividing cancer cells .

- Antiviral Activity : Some derivatives exhibit antiviral properties by modulating intracellular pathways that enhance the immune response against viral infections, notably by increasing levels of antiviral proteins such as APOBEC3G .

Anticancer Activity

A study evaluating similar phenyl sulfonamide derivatives demonstrated significant antiproliferative effects across various cancer cell lines. The compounds were effective at nanomolar concentrations and exhibited low toxicity to normal cells, suggesting a favorable therapeutic index .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| PIB-SO 36 | A549 | 50 | Tubulin inhibition |

| PIB-SO 44 | HeLa | 30 | Cell cycle arrest |

| PIB-SO 45 | MCF7 | 25 | Apoptosis induction |

Antiviral Activity

The antiviral potential of related compounds has been assessed against Hepatitis B Virus (HBV). In vitro studies showed that these compounds could inhibit HBV replication effectively, with mechanisms linked to the enhancement of intracellular A3G levels, which are crucial for viral inhibition .

Case Studies

- Cancer Cell Line Study : In a comparative study involving multiple phenyl sulfonamide derivatives, the compound demonstrated potent activity against lung (A549) and cervical (HeLa) cancer cell lines. The study concluded that the presence of the oxopyrrolidine moiety contributed significantly to its anticancer activity by enhancing binding affinity to β-tubulin .

- Antiviral Efficacy : A recent investigation into N-phenylbenzamide derivatives revealed that modifications similar to those found in this compound resulted in effective HBV inhibitors. The study highlighted the importance of structural variations in enhancing antiviral potency and reducing cytotoxicity .

Q & A

Q. What are the common synthetic routes for 4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Coupling Reactions : Sulfonylation of the aniline precursor (e.g., 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline) with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Functional Group Introduction : The pyrrolidinone moiety is introduced via cyclization of γ-aminobutyric acid derivatives or through Pd-catalyzed cross-coupling reactions .

Purification : Chromatography (silica gel or HPLC) and recrystallization (using ethanol/water mixtures) are critical for achieving >95% purity .

Key reagents include 4-chlorobenzenesulfonyl chloride, triethylamine, and solvents like dichloromethane or acetonitrile.

Q. Which spectroscopic and analytical techniques are used for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 435.08 for CHClNOS) .

- Infrared Spectroscopy (IR) : Bands at 1650–1700 cm confirm sulfonamide and pyrrolidinone carbonyl groups .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or hydrolases using fluorescence-based substrates (e.g., ATPase activity via malachite green assay) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for glutamate receptors, given structural analogs in ) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd(PPh)) .

- Continuous Flow Chemistry : Utilize microreactors to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .

- In-line Analytics : Implement FTIR or HPLC-MS for real-time monitoring of intermediates .

Q. How to address contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition using both fluorescence (e.g., FP-TAMRA probes) and radiometric methods (e.g., -labeled substrates) .

- Structural Analysis : Co-crystallize the compound with target proteins (e.g., via X-ray crystallography) to confirm binding modes .

- Solubility Correction : Account for solubility differences by using co-solvents (e.g., DMSO ≤1%) or lipid-based formulations in cell-based assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methoxy with ethoxy or halogen substituents) to assess steric/electronic effects .

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to targets like 5-HT receptors .

- Bioisosteric Replacement : Replace the pyrrolidinone ring with tetrazole or oxadiazole moieties to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.